3-Bromo-N-Boc-2,6-difluoroaniline

Beschreibung

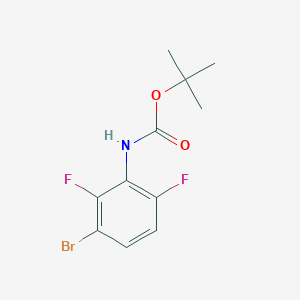

3-Bromo-N-Boc-2,6-difluoroaniline is a fluorinated aniline derivative featuring a bromine atom at the 3-position, fluorine atoms at the 2- and 6-positions, and a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound is structurally designed to combine halogen-directed reactivity (via bromine) with enhanced steric and electronic effects from fluorine substituents and the Boc group. The Boc group serves to protect the amine during synthetic processes, enabling selective functionalization in multi-step organic syntheses.

Eigenschaften

Molekularformel |

C11H12BrF2NO2 |

|---|---|

Molekulargewicht |

308.12 g/mol |

IUPAC-Name |

tert-butyl N-(3-bromo-2,6-difluorophenyl)carbamate |

InChI |

InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-7(13)5-4-6(12)8(9)14/h4-5H,1-3H3,(H,15,16) |

InChI-Schlüssel |

GFFALKCIACMPPO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-bromo-2,6-difluorophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2,6-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

Substitution Reactions: 3-Bromo-N-Boc-2,6-difluoroaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of phenolic or quinone derivatives.

Reduction Products: Reduction can result in the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-N-Boc-2,6-difluoroaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-butyl (3-bromo-2,6-difluorophenyl)carbamate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Position Effects :

- The 4-bromo-2,6-difluoroaniline isomer (CAS 67567-26-4) is widely used in Pd-catalyzed cross-coupling reactions due to the para-bromine’s accessibility, making it critical in synthesizing conjugated polymers for OLEDs and perovskite solar cells .

- In contrast, 2-bromo-4,6-difluoroaniline (CAS 444-14-4) exhibits distinct reactivity patterns, with the bromine ortho to the amine influencing steric hindrance and electronic effects in nucleophilic substitutions .

Boc-Protected vs. Unprotected Amines :

- The Boc group in 3-Bromo-N-Boc-2,6-difluoroaniline enhances solubility in organic solvents (e.g., toluene, DCM) compared to its unprotected analog (CAS 1262198-07-1). This property is advantageous in multi-step syntheses requiring amine protection .

Thermal and Chemical Stability :

- Fluorine substituents generally increase thermal stability. For example, 4-bromo-2,6-difluoroaniline has a predicted boiling point of 281°C, while 2-bromo-4,6-difluoroaniline melts at 41°C . The Boc group may further stabilize the compound against oxidative degradation .

Regulatory and Market Landscape

- Regulatory Compliance: The production of bromo-difluoroanilines, including 4-bromo-2,6-difluoroaniline, is governed by stringent regulations (e.g., EPA TSCA in the U.S.), requiring pre-manufacture notifications and environmental impact assessments .

- Market Demand : The 4-bromo-2,6-difluoroaniline market is projected to grow at a CAGR of 5.8% (2025–2031), driven by agrochemical and pharmaceutical demand . In contrast, the N-Boc derivative remains a niche product for specialized drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.